N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. Common synthetic routes may include:
Formation of Thiazole Rings: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of Pyrazole Ring: Pyrazoles can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings, such as thiamine (vitamin B1).
Pyrazole Derivatives: Compounds containing pyrazole rings, such as celecoxib (a COX-2 inhibitor).
Uniqueness
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is unique due to the presence of both thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C10H9N5S2 |
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Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-(2-methyl-1,3-thiazol-4-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9N5S2/c1-6-13-9(5-16-6)15-10-14-8(4-17-10)7-2-11-12-3-7/h2-5H,1H3,(H,11,12)(H,14,15) |
InChI Key |
MQRQRJNEQGCVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)NC2=NC(=CS2)C3=CNN=C3 |
Origin of Product |
United States |
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